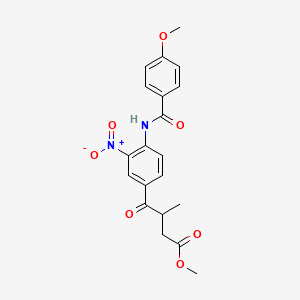![molecular formula C22H18O2 B1601397 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone CAS No. 93232-29-2](/img/structure/B1601397.png)
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.343 g/mol . It is also known by its alternative name, 4,4’-Diacetylbiphenyl . This compound is characterized by its white solid appearance and is primarily used in scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone involves several steps. One common method includes the Friedel-Crafts acylation reaction, where acetyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high purity.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product .
Analyse Des Réactions Chimiques
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its acetyl group plays a crucial role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone can be compared with other similar compounds, such as:
4,4’-Diacetylbiphenyl: Shares similar structural features but may differ in reactivity and applications.
4,4’-Diacetylbiphenyl ether: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
1-[4-[2-(4-acetylphenyl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15(23)17-7-11-19(12-8-17)21-5-3-4-6-22(21)20-13-9-18(10-14-20)16(2)24/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNMGWRIXQOLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526245 |
Source


|
| Record name | 1,1'-([1~1~,2~1~:2~2~,3~1~-Terphenyl]-1~4~,3~4~-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93232-29-2 |
Source


|
| Record name | 1,1'-([1~1~,2~1~:2~2~,3~1~-Terphenyl]-1~4~,3~4~-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)



![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)






